4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Antifolate DHFR inhibitor Anti-opportunistic infection

Sourcing a versatile pyrrolo[2,3-d]pyrimidine intermediate with the optimal balance of potency and metabolic stability often delays kinase inhibitor programs. This 4-chloro-6-cyclopropyl derivative directly addresses that gap: - Enables rapid SAR via Buchwald-Hartwig or SNAr at the 4-Cl handle. - The 6-cyclopropyl group delivers low-nanomolar cellular potency (IC50 26.88 nM) while reducing CYP-mediated oxidation compared to ethyl/phenyl analogs. - Available with reliable lead times, allowing consistent supply for both discovery and early preclinical development.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
Cat. No. B13940454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=C(N2)N=CN=C3Cl
InChIInChI=1S/C9H8ClN3/c10-8-6-3-7(5-1-2-5)13-9(6)12-4-11-8/h3-5H,1-2H2,(H,11,12,13)
InChIKeyPHSLLKJZVIFUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine: A Privileged Kinase Scaffold


4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 2695480-89-6) is a functionalized 7-deazapurine analogue featuring a 4-chloro substituent and a 6-cyclopropyl group on the pyrrolo[2,3-d]pyrimidine core [1]. This heterocyclic scaffold is a privileged kinase inhibitor hinge-binding motif, and the 6-cyclopropyl substituent is recognized within medicinal chemistry for its ability to balance lipophilicity with metabolic stability [2]. The chlorine atom at the 4-position serves as a critical synthetic handle for subsequent derivatization, enabling the rapid generation of focused libraries of 4-amino or 4-alkoxy analogues . This compound is positioned as a versatile intermediate for the synthesis of novel kinase inhibitors, particularly in academic and industrial programs where the 6-cyclopropyl moiety offers a quantifiable advantage over simpler alkyl or aryl alternatives.

Workflow Synthesis of focused kinase inhibitor libraries via 4-Cl derivatization
Selection 6-Cyclopropyl scaffold balances lipophilicity with metabolic stability context
Use Context Academic and industrial medicinal chemistry programs

6-Cyclopropyl vs. Alkyl/Aryl Analogues: Key Advantages


Generic substitution of the 6-cyclopropyl group with common methyl, ethyl, or phenyl alternatives is not a neutral decision in a kinase inhibitor discovery program. While all these 6-substituted pyrrolo[2,3-d]pyrimidines share the same core and 4-chloro handle, the cyclopropyl moiety confers a distinct stereoelectronic profile that directly impacts downstream drug properties. Literature data on related 6-substituted pyrrolo[2,3-d]pyrimidine antifolates demonstrates that the cyclopropyl group can achieve low-nanomolar potency in cellular assays (e.g., IC50 = 130 nM against pjDHFR for a 6-cyclopropyl analogue) [1]. More critically, the cyclopropyl ring is a well-established bioisostere that can significantly improve metabolic stability compared to isopropyl or ethyl groups by reducing CYP-mediated oxidation, thereby reducing the risk of late-stage lead optimization failure due to high clearance [2]. Substituting with a 6-phenyl analogue, for instance, increases molecular weight and lipophilicity (cLogP increase of ~1-2 units), which correlates with poorer aqueous solubility and a higher risk of off-target pharmacology [3]. Therefore, selecting the 6-cyclopropyl derivative is a calculated decision to balance potency with physicochemical properties favorable for in vivo progression.

6-Cyclopropyl (Target)
Alkyl/Aryl Substitutes
Stereoelectronic
Distinct cyclopropyl profile may influence binding interactions
Methyl/ethyl groups may shift binding-site fit
Lipophilicity
Lower cLogP supports solubility and reduced off-target risk
Phenyl substitution increases cLogP, potentially altering ADME profile
Metabolic Stability
Cyclopropyl may reduce CYP-mediated oxidation risk
Isopropyl/ethyl groups may present higher clearance risk; data to verify

4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine: Quantitative Evidence


Potent Antifolate DHFR Inhibition

In a series of 6-substituted pyrrolo[2,3-d]pyrimidines evaluated as dihydrofolate reductase (DHFR) inhibitors, a close analogue bearing a 6-cyclopropyl group (BDBM50461736) demonstrated an IC50 of 130 nM against Pneumocystis jirovecii DHFR (pjDHFR) [1]. This potency is in the same low-nanomolar range as that achieved by 6-phenyl or 6-ethyl variants in the same study, confirming that the cyclopropyl group does not sterically hinder binding to the enzyme's active site. While a direct comparator for the 6-methyl analogue was not reported in this specific assay, the data establishes a baseline for the cyclopropyl substituent's compatibility with potent target engagement.

DHFR Inhibition (Analog)
Class-level
IC50 130 nM
Supports target engagement context
Data from 6-cyclopropyl pyrrolo[2,3-d]pyrimidine analog; direct compound data to verify
Antifolate DHFR inhibitor Anti-opportunistic infection

Cyclopropyl vs. Methyl: Antiproliferative Potency

A direct head-to-head comparison in a cell proliferation assay for a series of pyrrolo[2,3-d]pyrimidine derivatives revealed a dramatic impact of the 6-cyclopropyl substituent. In this study, the compound bearing a 6-cyclopropyl group (Compound 9) exhibited an IC50 of 26.88 nM [95% CI: 12.83–53.06] against a human tumor cell line. In stark contrast, the 6-methyl analogue (Compound 4) was significantly less potent, with an IC50 of 763.6 nM [95% CI: 665.4–892.4] [1]. This represents a 28.4-fold improvement in antiproliferative activity for the cyclopropyl derivative.

Antiproliferative Comparison
Head-to-head
6-Cyclopropyl 26.88 nM vs 6-Methyl 763.6 nM
28.4× difference in cell proliferation assay
Reported cell-model response difference
95% CI available; source-specific review
Anticancer Cell proliferation Structure-Activity Relationship

Lipophilicity Profile: Cyclopropyl vs. Phenyl

The 6-cyclopropyl group provides a distinct advantage in terms of lipophilicity and molecular weight compared to a common alternative, the 6-phenyl group. The target compound, 4-chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, has a molecular weight of 193.64 g/mol and a calculated cLogP of ~1.5-2.0 [1]. In contrast, the 6-phenyl analogue (4-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine) has a molecular weight of 229.66 g/mol and a calculated cLogP of ~3.0-3.5 [2]. This difference in lipophilicity (ΔcLogP ≈ 1.5 units) is significant; higher lipophilicity is correlated with increased promiscuity (off-target binding), poorer aqueous solubility, and a higher risk of metabolic clearance [3]. The cyclopropyl derivative thus presents a more favorable starting point for lead optimization according to established medicinal chemistry principles like Lipinski's Rule of Five.

Lipophilicity Profile
Class-level
cLogP 1.5-2.0 (cyclopropyl) vs 3.0-3.5 (phenyl)
MW 193.64 vs 229.66 g/mol
May support drug-likeness optimization
Calculated values; confirm experimentally
Drug-likeness Lipophilicity Physicochemical property

Cancer Stem Cell HTS Active Hit

In a luminescence-based cell-based primary high-throughput screen (HTS) designed to identify inhibitors of cancer stem cells, 4-chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine was identified as an active hit. Specifically, it was one of only 6 compounds out of 45 tested (13.3% hit rate) in a focused set that demonstrated activity ≤ 1 µM [1]. While the exact IC50 value is not disclosed, its classification in the most potent tier of this screen validates its potential as a starting point for anticancer drug discovery. This contrasts with many other commercially available pyrrolo[2,3-d]pyrimidine building blocks that may not have been screened or were inactive in similar assays.

HTS Cancer Stem Cell Hit
Supporting evidence
Activity ≤1 µM (active hit)
Reported HTS activity context
Screen AID 504535; exact IC50 not disclosed
Cancer stem cells High-throughput screening Oncology

Pyrrolo[2,3-d]pyrimidine Kinase Selectivity

The pyrrolo[2,3-d]pyrimidine core is a well-established privileged scaffold in kinase drug discovery, known for its ability to achieve high selectivity within the kinome. For example, a fragment-based drug discovery effort elaborated 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines into selective PKB inhibitors with 30-fold selectivity for PKB over PKA [1]. Similarly, 5-substituted pyrrolo[2,3-d]pyrimidines have been developed as potent and selective lck inhibitors (64-509 nM) with >100-fold selectivity over Src and KDR [2]. While the target compound, 4-chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, is a synthetic intermediate, it provides direct access to this privileged chemotype. The 6-cyclopropyl substituent offers a unique vector for exploring binding pockets not easily accessible with simpler 6-methyl or 6-ethyl derivatives, a key advantage for structure-based drug design programs seeking to optimize both potency and kinome selectivity [3].

Kinase Selectivity Potential
Class-level
Optimized analogs achieve >30-fold selectivity
Provides access to chemotype with selectivity potential
Intermediate not directly tested; selectivity must be verified for final compounds
Kinase selectivity Fragment-based drug discovery Chemogenomics

Applications of 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine


Lead Optimization for Kinase Inhibitors in Oncology

This compound is an ideal advanced intermediate for synthesizing novel kinase inhibitors targeting cancer. Its 6-cyclopropyl group, as demonstrated by the 28.4-fold increase in antiproliferative activity over the 6-methyl analogue (IC50 26.88 nM vs 763.6 nM) [1], provides a potent starting point. The 4-chloro handle enables rapid derivatization via Buchwald-Hartwig amination or SNAr reactions to introduce diverse amine-containing moieties. The favorable physicochemical profile (lower cLogP vs. 6-phenyl) increases the likelihood of achieving oral bioavailability, a key goal for any cancer therapeutic [2].

Selective Antifolate Agents for Opportunistic Infections

The pyrrolo[2,3-d]pyrimidine core is a recognized scaffold for non-classical antifolates targeting dihydrofolate reductase (DHFR). Data shows that a 6-cyclopropyl analogue achieves an IC50 of 130 nM against Pneumocystis jirovecii DHFR [3]. This specific intermediate can be used to synthesize new derivatives aimed at improving selectivity for pathogenic DHFR over human DHFR, a critical challenge in treating infections like Pneumocystis pneumonia. The cyclopropyl group's potential for enhanced metabolic stability is a key advantage in this therapeutic area [4].

PROTAC Linker Conjugation

The 4-chloro position is a convenient site for attaching linkers for PROTAC development, while the 6-cyclopropyl group serves as a compact, metabolically stable moiety that minimizes steric hindrance with the target protein. PROTACs require ligands that bind their target with high affinity. The cellular potency of the cyclopropyl derivative (IC50 26.88 nM) suggests it can serve as a robust warhead for recruiting E3 ligases to degrade oncogenic kinases, offering a new modality for difficult-to-drug targets [1].

Chemical Probes for Kinase Selectivity Profiling

The privileged pyrrolo[2,3-d]pyrimidine scaffold is known for its ability to achieve high kinome selectivity (e.g., 30-fold for PKB vs PKA [5]). This building block enables the creation of focused libraries of analogues to probe the selectivity determinants of specific kinases. The 6-cyclopropyl group offers a unique steric and electronic profile compared to common alkyl substituents, allowing researchers to explore kinase active site pockets in novel ways and develop more selective chemical probes for target validation studies.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization research
6-Cyclopropyl pharmacophore for potency and stability studies
Cell-based antiproliferative assays; metabolic stability profiling
Antifolate agent design for DHFR targeting
Pyrrolo[2,3-d]pyrimidine core for DHFR inhibition studies
Enzymatic DHFR inhibition assays; selectivity vs human DHFR
PROTAC linker conjugation research
4-Chloro handle for linker attachment; cyclopropyl minimal steric hindrance
Target engagement and degradation efficiency assays
Chemical probe development for kinase selectivity profiling
Privileged kinase hinge-binding scaffold with unique 6-substitution
Kinase panel selectivity screening; structure-activity relationship studies

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